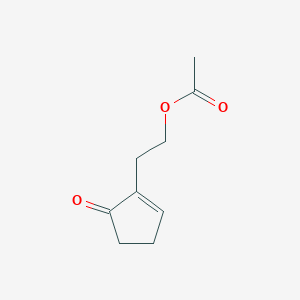
2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclopentenone and is characterized by the presence of an acetate group attached to a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate typically involves the reaction of cyclopentenone derivatives with ethyl acetate. One common method involves the use of a catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
- Ethyl oxo(2-oxocyclopent-1-yl)acetate
- Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate
- Propargyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate
Uniqueness: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its acetate group allows for easy modification, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
54460-34-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(5-oxocyclopenten-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H12O3/c1-7(10)12-6-5-8-3-2-4-9(8)11/h3H,2,4-6H2,1H3 |
InChI Key |
VSTIIHOAMGINQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
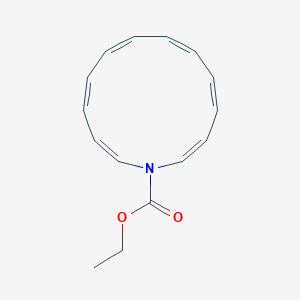


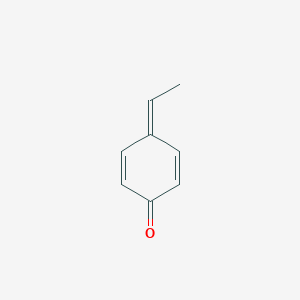

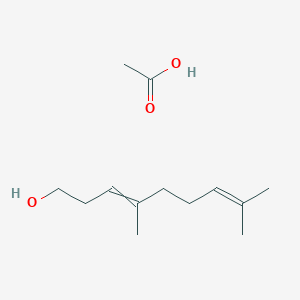
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
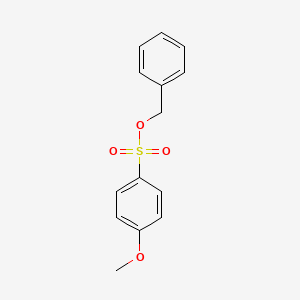
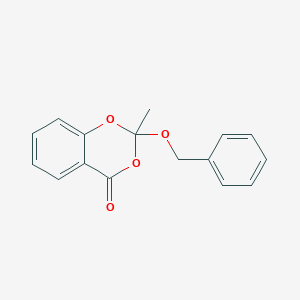
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
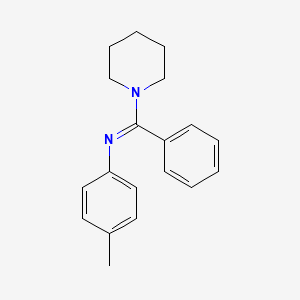
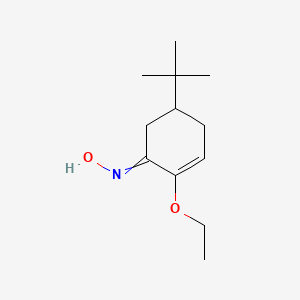
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
